molecular formula C10H8BrNO3S B12957176 Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate

Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B12957176
M. Wt: 302.15 g/mol
InChI Key: OHLQBJFPJWGYCB-UHFFFAOYSA-N
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Description

Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thieno[3,2-c]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and an oxo group attached to a thieno[3,2-c]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a brominated thiophene derivative with a pyridine carboxylate precursor. The reaction conditions often include the use of strong acids or bases as catalysts, and the reaction is carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .

Scientific Research Applications

Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in binding to active sites of enzymes or receptors, thereby inhibiting their activity. The compound may also interfere with cellular pathways involved in cell proliferation and survival, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6,7-dihydro-7-oxo-4H-thieno[3,2-c]thiopyran-6-carboxylate
  • Methyl 3,4-dihydro-8-nitro-4-oxo-1H-thiopyrano[4,3-b]benzothiophen-3-carboxylate

Uniqueness

Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. Additionally, its specific arrangement of functional groups provides distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C10H8BrNO3S

Molecular Weight

302.15 g/mol

IUPAC Name

methyl 7-bromo-5-methyl-4-oxothieno[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H8BrNO3S/c1-12-4-6(11)8-5(9(12)13)3-7(16-8)10(14)15-2/h3-4H,1-2H3

InChI Key

OHLQBJFPJWGYCB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)C=C(S2)C(=O)OC)Br

Origin of Product

United States

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